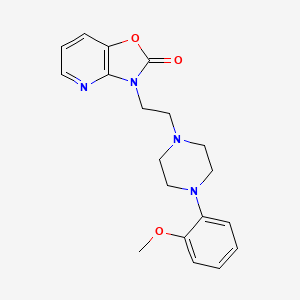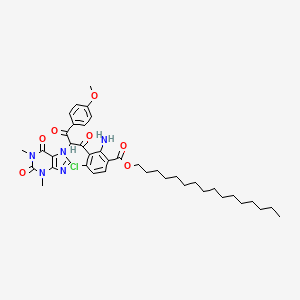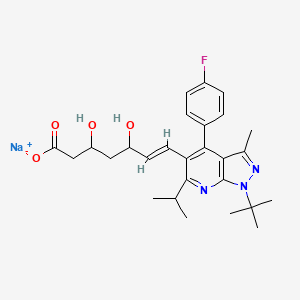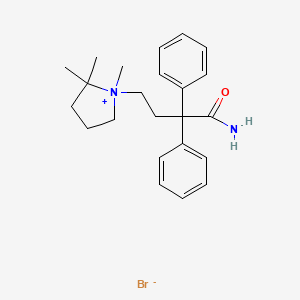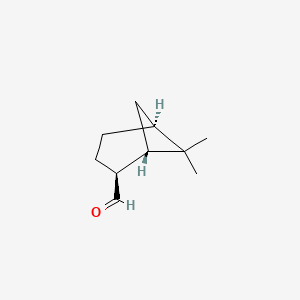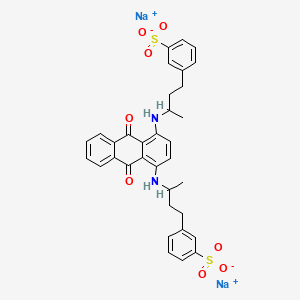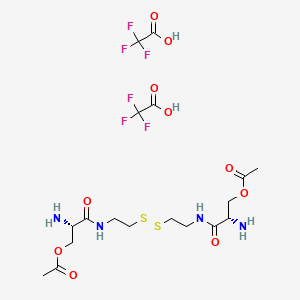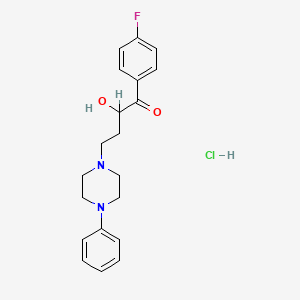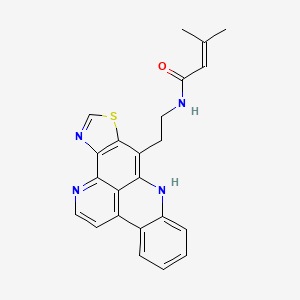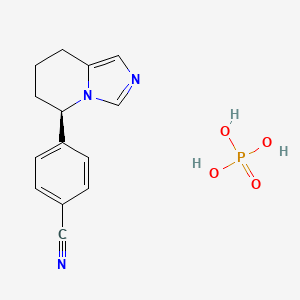
(R)-Fadrozole phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Fadrozole phosphate is a potent and selective aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens. By inhibiting this enzyme, ®-Fadrozole phosphate reduces estrogen levels, making it valuable in the treatment of estrogen-dependent conditions such as breast cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Fadrozole phosphate involves several steps, starting from commercially available starting materials. The process typically includes the formation of the core structure followed by phosphorylation. Specific details on the reaction conditions and reagents used are proprietary and may vary between different research groups and industrial setups.
Industrial Production Methods: Industrial production of ®-Fadrozole phosphate is optimized for high yield and purity. This often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Fadrozole phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ®-Fadrozole phosphate is used as a reference compound in the study of aromatase inhibitors. It helps in understanding the structure-activity relationship and developing new inhibitors.
Biology: In biological research, it is used to study the role of estrogen in various physiological processes. It helps in elucidating the pathways regulated by estrogen and the impact of its inhibition.
Medicine: In medicine, ®-Fadrozole phosphate is primarily used in the treatment of estrogen-dependent breast cancer. It helps in reducing tumor growth by lowering estrogen levels.
Industry: In the pharmaceutical industry, it is used in the development and production of drugs targeting estrogen-dependent conditions.
Wirkmechanismus
®-Fadrozole phosphate exerts its effects by binding to the aromatase enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The molecular target is the aromatase enzyme, and the pathway involved is the estrogen biosynthesis pathway.
Vergleich Mit ähnlichen Verbindungen
Letrozole: Another potent aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: Similar to letrozole, it is used to reduce estrogen levels in estrogen-dependent conditions.
Exemestane: An irreversible aromatase inhibitor that also reduces estrogen levels.
Uniqueness: ®-Fadrozole phosphate is unique in its high selectivity and potency as an aromatase inhibitor. It has a distinct chemical structure that allows for effective inhibition with minimal side effects compared to other inhibitors.
Eigenschaften
CAS-Nummer |
2743427-54-3 |
|---|---|
Molekularformel |
C14H16N3O4P |
Molekulargewicht |
321.27 g/mol |
IUPAC-Name |
phosphoric acid;4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3.H3O4P/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;1-5(2,3)4/h4-7,9-10,14H,1-3H2;(H3,1,2,3,4)/t14-;/m1./s1 |
InChI-Schlüssel |
QPMXWEHWAGTWOC-PFEQFJNWSA-N |
Isomerische SMILES |
C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N.OP(=O)(O)O |
Kanonische SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



